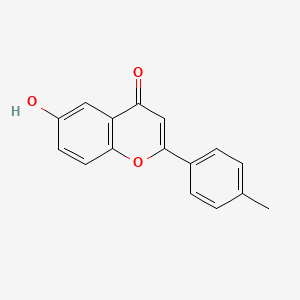

6-Hydroxy-4'-methylflavone

Description

Contextualization of Flavonoids within Natural Product Chemistry

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds. nih.govslideshare.net Found ubiquitously in the plant kingdom, these secondary metabolites are present in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.gov With over 4,000 identified varieties, flavonoids are responsible for the vibrant colors of many flowers and play crucial roles in plant growth and defense against pathogens and insects. slideshare.netresearchgate.net

From a chemical standpoint, flavonoids are based on a fifteen-carbon skeleton, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). scispace.com This C6-C3-C6 framework is synthesized in plants through the phenylpropanoid pathway. researchgate.netscispace.com The class of flavonoids is further categorized into several subclasses based on their chemical structure, including flavones, flavonols, flavanones, isoflavones, catechins, and anthocyanidins. slideshare.netresearchgate.netmdpi.com

The significance of flavonoids extends beyond their botanical functions. They are renowned for their beneficial effects on human health, which has led to extensive research into their potential applications in nutraceuticals, pharmaceuticals, and cosmetics. nih.gov This interest is largely due to their well-documented antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, as well as their ability to modulate the function of key cellular enzymes. nih.gov

Significance of Flavone (B191248) Scaffolds in Bioactive Compound Discovery

The flavone scaffold serves as a "privileged structure" in the field of drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus offering a promising starting point for the development of new therapeutic agents. nih.govresearchgate.net Flavones, a major subclass of flavonoids, have demonstrated a wide array of pharmacological activities, including antimalarial, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net

The versatility of the flavone scaffold has inspired the design and synthesis of numerous derivatives in the quest for novel drug candidates. researchgate.net Researchers have found that even minor modifications to the basic flavone structure, such as the addition of hydroxyl or methyl groups, can significantly alter the compound's biological activity. This has led to the exploration of a vast chemical space around the flavone core, resulting in the discovery of compounds with enhanced potency and selectivity for various therapeutic targets. nih.gov The ongoing development of new catalysts and chemical transformations is expected to further expand the accessible range of flavone derivatives, paving the way for the discovery of compounds with novel biological activities. nih.gov

Overview of 6-Hydroxy-4'-methylflavone's Emergence in Academic Literature

This compound is a specific flavone derivative that has garnered attention within the scientific community. Its structure features a hydroxyl group at the 6-position and a methyl group at the 4'-position of the flavone backbone. ontosight.ai This compound can be synthesized through various chemical routes, often involving the condensation of appropriately substituted benzaldehydes and acetophenones. ontosight.ainih.gov

The study of this compound and its analogs is part of a broader effort to understand the structure-activity relationships of flavonoids. Research has explored the biological activities of this compound, including its potential as an inhibitor of certain enzymes. The presence and position of the hydroxyl and methyl groups are known to influence its physicochemical properties, such as solubility and biological activity. ontosight.aismolecule.com While not as widely studied as some other flavonoids, the investigation into this compound contributes to the growing body of knowledge on how specific structural modifications impact the therapeutic potential of the flavone class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPATWROTSKEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for 6 Hydroxy 4 Methylflavone

Identification of Natural Sources and Biological Matrices

Currently, 6-Hydroxy-4'-methylflavone is not widely reported as a naturally occurring compound isolated directly from plant or other biological matrices. Its prevalence in nature appears to be rare, or it has not yet been extensively identified. However, the chemical landscape of the plant kingdom, rich in flavonoids, suggests potential, yet unconfirmed, sources. The Combretum genus, belonging to the Combretaceae family, is a notable source of a wide array of flavonoids. mdpi.comscispace.comnih.gov Phytochemical investigations of various Combretum species, such as Combretum zeyheri, Combretum erythrophyllum, and Combretum glutinosum, have led to the isolation of numerous flavonoid derivatives. researchgate.netresearchgate.netresearchgate.nettut.ac.zanih.gov

For instance, studies on Combretum zeyheri have resulted in the characterization of flavonoids like 5-hydroxy-7,4'-dimethoxyflavone. researchgate.netresearchgate.net Similarly, research on Combretum erythrophyllum has yielded several flavonoids, including genkwanin (B190353) and 5-hydroxy-4',7-dimethoxyflavone. researchgate.nettut.ac.za The presence of these structurally related hydroxy and methoxy (B1213986) substituted flavones in the Combretum genus suggests that species within this genus could potentially synthesize this compound. The primary biological matrices for the isolation of flavonoids from these plants are typically the leaves and stem bark. nih.govnih.gov

Given the current body of scientific literature, this compound is more commonly encountered as a synthetic compound, with various chemical synthesis routes being available for its preparation. researchgate.netnih.gov

Table 1: Examples of Flavonoids Isolated from Combretum Species

| Flavonoid Name | Plant Source | Plant Part |

| 5-hydroxy-7,4'-dimethoxyflavone | Combretum zeyheri | Leaves |

| 3,5,7-Trihydroxyl-3',4'-dimethoxyflavone | Combretum zeyheri | Leaves |

| Genkwanin | Combretum erythrophyllum | Leaves |

| 5-hydroxy-4',7-dimethoxyflavone | Combretum erythrophyllum | Leaves |

| Kaempferol | Combretum erythrophyllum | Leaves |

| Quercetin-5,3'-dimethylether | Combretum erythrophyllum | Leaves |

| 5-demethylsinensetin | Combretum glutinosum | Leaves |

| Umuhengerin | Combretum glutinosum | Leaves |

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation of flavonoids from natural sources is a multi-step process that relies on a combination of extraction and chromatographic techniques. For a compound like this compound, a typical isolation workflow from a plant matrix would begin with solvent extraction.

Initial Extraction: The dried and powdered plant material (e.g., leaves) is subjected to extraction with a solvent or a mixture of solvents. Common choices include methanol (B129727), ethanol, or acetone, often mixed with water. nih.gov This initial extraction yields a crude extract containing a complex mixture of phytochemicals.

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and butanol. This step helps to separate compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and butanol fractions. nih.gov

Chromatographic Separation: Advanced chromatographic techniques are essential for the purification of individual flavonoids from the enriched fractions.

Column Chromatography (CC): This is a fundamental technique used for the initial separation of compounds. The stationary phase is often silica (B1680970) gel or Sephadex LH-20, and the mobile phase is a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of compounds. A reversed-phase C18 column is commonly employed, with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile (B52724).

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster separations.

Spectroscopic Characterization: Once a pure compound is isolated, its structure is elucidated using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide information about the molecular weight of the compound.

Methodologies for Purity Assessment in Research Isolates

Ensuring the purity of a research isolate, whether obtained from a natural source or through synthesis, is critical for accurate biological and chemical studies. Several analytical methods are employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the most widely used method for purity assessment. A high-purity sample should exhibit a single major peak under various detection wavelengths. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help to identify co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It can confirm the identity of the main peak by its mass-to-charge ratio and can detect impurities that may not be visible with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 400 MHz or higher) can be used to assess purity. The presence of unexpected signals in the 1H NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample by comparing the integral of a signal from the compound of interest to that of a certified internal standard.

Melting Point Analysis: For crystalline solids, a sharp and defined melting point range is indicative of high purity. Impurities tend to broaden the melting point range and lower the melting temperature.

Table 2: Techniques for Purity Assessment of Flavonoids

| Technique | Principle | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Number of components in a mixture, retention time, and peak area (proportional to concentration). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio of ions. | Molecular weight confirmation of the main component and detection of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information and detection of impurities through extraneous signals. |

| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A sharp melting point range suggests high purity. |

Synthetic Strategies and Chemical Synthesis of 6 Hydroxy 4 Methylflavone

Historical Development of Synthetic Routes to 6-Hydroxy-4'-methylflavone

The early syntheses of flavones, including this compound, were largely dominated by a few classical name reactions that laid the foundation for flavonoid chemistry. These methods, while historically significant, often involved harsh reaction conditions and limited substrate scope.

One of the cornerstone methods is the Allan-Robinson reaction , first reported in 1924. wikipedia.orgbiomedres.usbiomedres.us This reaction involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the corresponding sodium salt of the aromatic acid to form the flavone (B191248) nucleus. wikipedia.orgbiomedres.usbiomedres.us For the synthesis of this compound, this would typically involve the reaction of 2',5'-dihydroxyacetophenone (B116926) with p-toluic anhydride and sodium p-toluate. The high temperatures required for this reaction and the potential for side reactions were notable drawbacks.

Another classical and widely used method is the Baker-Venkataraman rearrangement . wikipedia.orgresearchgate.netjk-sci.comchemistry-reaction.comorganic-chemistry.org This two-step process begins with the acylation of an o-hydroxyacetophenone to form an o-acyloxyacetophenone. wikipedia.orgresearchgate.netjk-sci.comchemistry-reaction.comorganic-chemistry.org This intermediate then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone. wikipedia.orgresearchgate.netjk-sci.comchemistry-reaction.comorganic-chemistry.org In the context of this compound synthesis, 2',5'-dihydroxyacetophenone would be acylated with p-toluoyl chloride, followed by rearrangement and cyclization. This method offered a more versatile and generally higher-yielding alternative to the Allan-Robinson reaction.

A third key historical route is the Auer-Gröger synthesis , which involves the reaction of a 2-hydroxychalcone (B1664081) with an oxidizing agent, such as selenium dioxide, to effect cyclization and dehydrogenation to the flavone. While effective for some flavones, the toxicity of selenium dioxide and the need to first prepare the chalcone (B49325) intermediate were significant considerations.

These foundational methods, while groundbreaking for their time, often suffered from limitations such as low yields, harsh reaction conditions (e.g., strong acids or bases, high temperatures), and a lack of regioselectivity, particularly with polysubstituted phenols.

Modern Multi-Step Synthesis Approaches and Reaction Optimization

Contemporary synthetic approaches to this compound have built upon the classical foundations, incorporating modern reagents and techniques to improve efficiency, yield, and selectivity. A common modern strategy still relies on the Baker-Venkataraman rearrangement, but with significant refinements.

A typical multi-step synthesis of this compound can be outlined as follows:

Protection of the Phenolic Groups: To avoid unwanted side reactions, the hydroxyl groups of a starting material like 2',5'-dihydroxyacetophenone are often protected. Common protecting groups include benzyl (B1604629) (Bn) or methoxymethyl (MOM) ethers.

Esterification: The protected 2'-hydroxyacetophenone (B8834) is then esterified with 4-methylbenzoyl chloride (p-toluoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding ester.

Baker-Venkataraman Rearrangement: The ester is subjected to a base-catalyzed rearrangement to form the 1,3-diketone. Modern protocols often employ stronger, non-nucleophilic bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to improve yields and reaction times. mdpi.com

Cyclization: The resulting 1,3-diketone is cyclized to the flavone ring system. While traditionally accomplished with strong acids like sulfuric acid in acetic acid, milder conditions using catalysts like iodine in dimethyl sulfoxide (DMSO) or p-toluenesulfonic acid (p-TsOH) are now frequently used to minimize degradation of sensitive functional groups.

Deprotection: The final step involves the removal of the protecting groups to unveil the hydroxyl group at the C6 position. This is typically achieved through catalytic hydrogenation (for benzyl groups) or acidic hydrolysis (for MOM groups).

Reaction optimization is a critical aspect of modern synthesis to maximize yield and purity while minimizing costs and environmental impact. researchgate.netscielo.brnih.govsigmaaldrich.com Key parameters that are often optimized include:

Choice of Base and Solvent: The selection of the base and solvent system in the Baker-Venkataraman rearrangement is crucial. The use of aprotic polar solvents can accelerate the reaction rate.

Temperature and Reaction Time: Careful control of temperature and reaction time at each step is essential to prevent the formation of byproducts and ensure complete conversion.

Catalyst Loading: In catalytic steps, such as the cyclization or deprotection, optimizing the catalyst loading can reduce costs and simplify purification.

The following table provides a hypothetical example of a modern multi-step synthesis of this compound, illustrating typical reagents, conditions, and yields.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Protection | 2',5'-Dihydroxyacetophenone, Benzyl bromide, K2CO3, Acetone, reflux | 95 |

| 2 | Esterification | Protected acetophenone, p-Toluoyl chloride, Pyridine, 0°C to rt | 92 |

| 3 | Rearrangement | Ester intermediate, Potassium tert-butoxide, DMSO, rt | 88 |

| 4 | Cyclization | 1,3-Diketone, Acetic acid, H2SO4 (cat.), 100°C | 90 |

| 5 | Deprotection | Protected flavone, H2, Pd/C, Ethyl acetate (B1210297), rt | 98 |

| Overall Yield | ~70 |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from polysubstituted starting materials presents challenges in terms of both chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key chemoselective step is the acylation of 2',5'-dihydroxyacetophenone. Without protection, acylation could occur at either of the hydroxyl groups. The use of protecting groups is a common strategy to ensure that the acylation occurs at the desired hydroxyl group.

Regioselectivity is the preferential formation of one constitutional isomer over another. researchgate.netnih.govnih.govoregonstate.edu In the context of this compound, regioselectivity is particularly important when considering the cyclization step to form the chromone (B188151) ring. The starting materials and reaction conditions must be chosen carefully to ensure the formation of the 6-hydroxy isomer over other potential isomers, such as the 7-hydroxy or 8-hydroxy derivatives.

For instance, starting with 2',5'-dihydroxyacetophenone in the Baker-Venkataraman rearrangement route generally leads to the desired 6-hydroxyflavone (B191506). The initial acylation occurs at the more reactive 2'-hydroxyl group, and the subsequent cyclization is directed by the position of the resulting ester and the other hydroxyl group.

The directing effects of substituents on the aromatic rings play a crucial role in determining the regiochemical outcome of the synthesis. nih.govoregonstate.edu The hydroxyl group is an ortho-, para-directing group, which influences the electrophilic aromatic substitution reactions that can be part of certain synthetic routes.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in organic synthesis to minimize the environmental impact of chemical processes. researchgate.netgrafiati.com The synthesis of this compound is no exception, and several strategies have been explored to make its production more sustainable.

One of the most impactful green chemistry approaches is the use of microwave-assisted synthesis . nih.govnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, increase reaction yields. nih.govnih.govresearchgate.net This is due to the efficient and uniform heating of the reaction mixture. For the synthesis of flavones, microwave-assisted Baker-Venkataraman rearrangement and subsequent cyclization have been shown to be highly effective. researchgate.net

Another key principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions , where the reactants are mixed without a solvent, are an attractive option. nih.gov In some cases, the reaction can be carried out in the solid state or by simply heating the neat reactants. This approach not only reduces waste but can also simplify the work-up procedure.

The use of heterogeneous catalysts is another important green chemistry strategy. Solid-supported catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. For flavone synthesis, various solid acid catalysts have been explored for the cyclization of 1,3-diketones.

The following table summarizes some green chemistry approaches that can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis for rearrangement and cyclization steps. nih.govnih.govresearchgate.net | Reduced reaction times, increased yields, lower energy consumption. |

| Use of Safer Solvents | Replacement of hazardous solvents like benzene (B151609) or chlorinated solvents with greener alternatives such as ethanol, water, or ionic liquids. | Reduced toxicity and environmental impact. |

| Catalysis | Use of solid acid catalysts (e.g., clays, zeolites) for cyclization. | Easy separation and potential for catalyst recycling, reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. | Reduced waste generation. |

| Solvent-Free Conditions | Performing reactions without a solvent, often under microwave irradiation. nih.gov | Elimination of solvent waste, simplified purification. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Biosynthetic Pathways and Precursors of 6 Hydroxy 4 Methylflavone

Elucidation of Enzymatic Reactions in Flavone (B191248) Biosynthesis

The biosynthesis of 6-Hydroxy-4'-methylflavone begins with the general phenylpropanoid pathway, a central route in plant metabolism that provides the foundational precursors for a vast array of phenolic compounds. The pathway to the core flavone structure involves a series of well-characterized enzymatic steps:

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of the amino acid L-phenylalanine to form cinnamic acid.

Cinnamate-4-hydroxylase (C4H): This enzyme, a member of the cytochrome P450 family, hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by the addition of a Coenzyme A molecule, forming p-coumaroyl-CoA.

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, facilitated by CHI, to yield the flavanone (B1672756) naringenin.

Flavone Synthase (FNS): The flavanone is then converted to a flavone through the introduction of a double bond between the C-2 and C-3 positions of the C-ring. This reaction is catalyzed by flavone synthase, which exists in two main forms: FNSI (a soluble Fe2+/2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).

Following the formation of the basic flavone skeleton, specific decorative enzymes are required to introduce the hydroxyl and methyl groups characteristic of this compound.

Flavone 6-hydroxylase (F6H): The hydroxylation at the 6th position is catalyzed by a specific cytochrome P450 monooxygenase belonging to the CYP82 family. frontiersin.orgaip.org Studies in sweet basil (Ocimum basilicum) and peppermint (Mentha × piperita), members of the Lamiaceae family known for producing 6-hydroxylated flavones, have identified CYP82D enzymes as responsible for this reaction. frontiersin.org Interestingly, some of these enzymes show a preference for 7-O-methylated flavone substrates, suggesting that the order of decorative modifications can be crucial. frontiersin.org

Flavonoid 4'-O-methyltransferase (FOMT): The methylation of the hydroxyl group at the 4' position of the B-ring is carried out by a flavonoid O-methyltransferase. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. Research has identified various FOMTs with specificity for the 4'-position of flavones and other flavonoids. nih.govmdpi.com The timing of this methylation step can vary, potentially occurring on either the flavanone or the flavone intermediate.

Identification of Key Biosynthetic Precursors

The primary building blocks for the biosynthesis of this compound are derived from central metabolism. The key precursors are:

L-phenylalanine: An aromatic amino acid synthesized via the shikimate pathway, which provides the C6-C3 unit that forms the B-ring and the three carbons of the C-ring.

Malonyl-CoA: Derived from the carboxylation of acetyl-CoA, it provides the three C2 units that form the A-ring.

S-adenosyl-L-methionine (SAM): The universal methyl group donor for the 4'-O-methylation step, regenerated through the methionine cycle.

The core flavonoid intermediates that serve as substrates for the specific hydroxylation and methylation reactions are:

Naringenin: A flavanone that can be a substrate for hydroxylation and subsequent methylation, or vice versa, before being converted to a flavone.

Apigenin (B1666066): A flavone derived from naringenin that can be a direct substrate for 6-hydroxylation and 4'-O-methylation.

The exact sequence of hydroxylation and methylation to form this compound can depend on the specific enzymes present in the producing organism. One plausible pathway involves the conversion of naringenin to apigenin, followed by 6-hydroxylation to yield scutellarein, and then 4'-O-methylation. Alternatively, apigenin could first be 4'-O-methylated to acacetin, which is then 6-hydroxylated. Another possibility is the 6-hydroxylation of the flavanone naringenin, followed by conversion to the flavone scutellarein, and finally 4'-O-methylation.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The biosynthesis of this compound is under strict genetic control, with the expression of the relevant biosynthetic genes being tightly regulated. While the compound itself is not widely reported, the genetic basis for the key enzymatic steps has been elucidated in various plant species, particularly within the Lamiaceae family.

Genes encoding the core flavonoid pathway enzymes (PAL, C4H, 4CL, CHS, CHI, FNS) have been identified and characterized from numerous plants. The regulation of these genes often occurs at the transcriptional level, controlled by complexes of transcription factors, including R2R3-MYB, bHLH, and WD40 proteins. ijfmr.com

Of particular importance for the synthesis of this compound are the genes encoding the "decorating" enzymes:

Flavone 6-hydroxylase (F6H) Genes: In sweet basil and other Lamiaceae species, genes encoding cytochrome P450 enzymes of the CYP82D subfamily have been shown to be responsible for the 6-hydroxylation of flavones. frontiersin.orgaip.org The expression of these genes can be tissue-specific, for instance, being highly active in the glandular trichomes where these specialized flavonoids accumulate. frontiersin.org

Flavonoid 4'-O-methyltransferase (FOMT) Genes: A variety of genes encoding FOMTs have been isolated from different plants. These genes often show substrate and positional specificity. For example, specific OMTs that catalyze methylation at the 4'-position of flavonoids have been identified and are crucial for the production of 4'-methylated flavonoids. nih.govmdpi.com

The co-expression of these genes in specific tissues and at particular developmental stages dictates the production of this compound. The regulation of these modifying enzymes is often independent of the core flavonoid pathway, allowing for the diversification of flavonoid structures in response to environmental or developmental cues.

Biotechnological Approaches for Enhanced Biosynthesis

The potential bioactivities of hydroxylated and methylated flavonoids have driven interest in their production through biotechnological methods. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from plant sources, which often yield low quantities.

Microbial Production Platforms: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for flavonoid production. These organisms can be engineered to express the entire biosynthetic pathway for this compound, starting from simple carbon sources like glucose or by feeding precursor molecules.

Engineering Strategies:

Pathway Reconstruction: The primary step involves introducing the necessary plant-derived genes for the entire biosynthetic pathway into the microbial host. This includes the core flavonoid pathway genes and the specific F6H and FOMT genes.

Enzyme Selection and Engineering: The choice of enzymes is critical for high yields. Enzymes from different plant sources can have varying activities and substrate specificities. For instance, selecting a highly efficient F6H from the CYP82 family and a specific 4'-OMT is crucial. Co-expression of a suitable cytochrome P450 reductase (CPR) is often necessary for the optimal functioning of P450 enzymes like F6H in microbial hosts.

Precursor Supply Enhancement: The production of flavonoids can be limited by the availability of precursors like malonyl-CoA and L-phenylalanine. Engineering the central metabolism of the host organism to increase the pools of these precursors is a common strategy to boost final product titers.

Co-expression of Modifying Enzymes: The simultaneous expression of a flavone 6-hydroxylase and a flavonoid 4'-O-methyltransferase in an engineered microbial strain capable of producing the flavone precursor (e.g., apigenin) can lead to the production of this compound. The order and level of expression of these enzymes can be fine-tuned to optimize the conversion efficiency.

Table of Research Findings in Biotechnological Production of Related Flavonoids

| Engineered Organism | Precursor | Key Enzymes Expressed | Product | Yield |

| Escherichia coli | Ferulic acid | 4CL, CHS | Homoeriodictyol | ~52 mg/L |

| Escherichia coli | 4-Methylcaffeic acid | 4CL, CHS | Hesperetin | 0.4 mg/L |

| Escherichia coli | Naringenin | F3'H, CPR, MpOMT | Hesperetin | 37.1 mg/L |

| Escherichia coli | Daidzein | SaOMT2, metK | 4'-O-methyl-daidzein | 102.88 mg/L |

| Saccharomyces cerevisiae | Naringenin | F3'H, CPR | Eriodictyol | 200 mg/L |

Pre Clinical Pharmacological and Biological Activities of 6 Hydroxy 4 Methylflavone

Investigation of Antioxidant Efficacy in Cellular and Biochemical Systems

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, attributed to their ability to neutralize reactive oxygen species (ROS) and modulate endogenous defense systems.

The direct antioxidant activity of hydroxy-flavones has been evaluated using various in vitro assays that measure the capacity to scavenge stable free radicals. Studies on a range of hydroxy-flavones have demonstrated that the position and number of hydroxyl (-OH) groups on the flavone (B191248) skeleton are critical determinants of their radical scavenging activity. nih.govrsc.org For instance, research has shown that flavones with a 2',3',4'-trihydroxy substitution pattern on the B ring exhibit potent radical scavenger activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov While specific DPPH or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging data for 6-hydroxy-4'-methylflavone is not extensively detailed in the available literature, the presence of the 6-hydroxyl group is expected to contribute to its antioxidant properties. The general mechanism involves the donation of a hydrogen atom from the hydroxyl group to the free radical, thereby neutralizing it.

Beyond direct radical scavenging, flavonoids can exert protective effects by upregulating the body's own antioxidant defenses. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govbohrium.com Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov Studies on structurally related flavonoids have shown that they can induce the expression of HO-1 through the Nrf2 pathway. nih.govnih.gov For example, 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone (5HHMF) was found to enhance HO-1 expression via Nrf2 activation. nih.gov This upregulation of endogenous antioxidant enzymes provides a more sustained defense against oxidative stress compared to direct scavenging alone.

Anti-inflammatory Modulatory Effects in Experimental Models

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including this compound, have demonstrated significant anti-inflammatory potential in various experimental settings.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Research has consistently shown that hydroxyflavones can inhibit the production of these molecules in lipopolysaccharide (LPS)-stimulated macrophage models. For instance, 6-hydroxyflavone (B191506) exhibited high inhibitory activity against LPS-induced NO production in rat kidney mesangial cells, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. plos.orgnih.gov This effect is largely attributed to the suppression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Studies on various flavones have confirmed their ability to downregulate the expression of iNOS and COX-2 at both the mRNA and protein levels. nih.govnih.gov

Table 1: Inhibitory Effects of Selected Flavones on Pro-inflammatory Mediator Production

| Compound | Cell Line | Mediator Inhibited | IC50 Value |

| 6-Hydroxyflavone | Rat Mesangial Cells | Nitric Oxide (NO) | ~2.0 µM plos.org |

| 6-Methoxyflavone (B191845) | Rat Mesangial Cells | Nitric Oxide (NO) | 192 nM plos.orgnih.gov |

| 7-Methoxyflavone | RAW264.7 Macrophages | Prostaglandin E2 (PGE2) | 0.73 µM researchmap.jp |

| 6,3´,4´-Trihydroxyflavone | 2D RAW264.7 Macrophages | Nitric Oxide (NO) | 22.1 µM mdpi.com |

This table presents data for 6-hydroxyflavone and structurally related compounds to illustrate the potential activity profile.

The anti-inflammatory effects of flavonoids are mediated through their interaction with key intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard. researchgate.netnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. mdpi.com Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Several studies have shown that hydroxyflavones can suppress NF-κB activation. nih.govresearchgate.net For instance, 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone was found to block the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB subunits. nih.gov Similarly, flavonoids can modulate the MAPK pathway, which includes kinases like p38 and JNK. nih.govnih.gov Research on 6-methoxyflavone, a derivative of 6-hydroxyflavone, demonstrated its ability to suppress the phosphorylation of p38 MAPK in LPS-activated microglial cells. nih.gov By inhibiting these signaling cascades, this compound and related compounds can effectively dampen the inflammatory response at a molecular level.

Anticancer Potential in In Vitro Oncological Models

The potential of flavonoids as anticancer agents is an area of intense investigation. mdpi.com These compounds can interfere with multiple stages of carcinogenesis, including inhibiting cancer cell proliferation and inducing programmed cell death, or apoptosis. mdpi.comsemanticscholar.org

In vitro studies using various human cancer cell lines have demonstrated the cytotoxic effects of hydroxyflavones. For example, 6-hydroxyflavone has shown antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 3.4 µM. researchgate.net The anticancer activity of flavonoids is often linked to their ability to induce apoptosis. nih.govncku.edu.tw This process can be triggered through multiple mechanisms, including the generation of reactive oxygen species (ROS) within cancer cells, which leads to DNA damage and the activation of caspase cascades—a family of proteases that execute the apoptotic program. nih.govncku.edu.tw

Research on other hydroxyflavones has shown they can induce apoptosis by modulating the expression of key regulatory proteins. For example, some flavonoids can up-regulate the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. researchgate.net While specific studies on the anticancer mechanisms of this compound are limited, the existing data on structurally similar compounds suggest it may hold promise as a scaffold for the development of novel anticancer agents. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of Selected Flavonoids Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value |

| 6-Hydroxyflavone | MDA-MB-231 | Breast Cancer | 3.4 µM researchgate.net |

| Sideritoflavone | MCF-7 | Breast Cancer | 4.9 ± 1.7 µM nih.gov |

| Sideritoflavone | HCC1937 | Breast Cancer | 4.6 µM nih.gov |

| Xanthomicrol | JIMT-1 | Breast Cancer | 99.6 ± 24.1 µM nih.gov |

This table provides examples of the cytotoxic potential of hydroxyflavones in different cancer models.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Currently, there is a lack of specific preclinical data from cell-based assays detailing the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cell lines. While studies on other flavonoids, such as 5,6,7,8,3′,4′-hexamethoxyflavone and 6-methoxyflavone, have shown effects on apoptosis and the cell cycle in various cancer cells, these findings cannot be directly attributed to this compound. mdpi.comnih.gov Research specifically investigating the cytostatic and cytotoxic effects of this compound on cancer cells is needed to determine its potential in this area.

Inhibition of Proliferation and Metastasis in Pre-clinical Models

There are no available scientific studies from preclinical models that specifically investigate the inhibitory effects of this compound on cancer cell proliferation and metastasis. The multistep process of metastasis, involving migration, invasion, and the formation of secondary tumors, is a critical target for anti-cancer therapies. crownbio.com However, research has not yet focused on whether this compound can modulate these complex processes.

Neuroprotective Actions in Experimental Models

Attenuation of Oxidative Stress in Neuronal Cell Cultures

Specific experimental data on the capacity of this compound to protect neuronal cells by attenuating oxidative stress is not available in the current scientific literature. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases. researchgate.net Studies on structurally related flavanones, like 6,7,4′-trihydroxyflavanone, have demonstrated protective effects against hypoxia-induced oxidative stress in neuronal cells by preserving antioxidant proteins. nih.govnih.gov However, dedicated studies are required to ascertain if this compound possesses similar neuroprotective properties against oxidative damage.

Modulation of Neuroinflammation and Excitotoxicity

There is no direct evidence from experimental models regarding the ability of this compound to modulate neuroinflammation or excitotoxicity. Neuroinflammation, involving the activation of microglia and the production of inflammatory mediators, contributes to neuronal damage in various neurological disorders. mdpi.com While other polymethoxylated flavones have been investigated for their anti-inflammatory effects in the brain, the specific role of this compound in these pathways remains unexplored. mdpi.com

Antiviral Activities in Cell-Based Assays

Investigations into the potential antiviral properties of this compound have not been reported in available cell-based assay studies. Research into other flavonoids, such as 5,6-dihydroxyflavone, has identified activity against betacoronaviruses by blocking viral entry into host cells. nih.govnih.gov Whether the specific structural characteristics of this compound confer any antiviral efficacy against these or other viruses is yet to be determined.

Antimicrobial and Antifungal Investigations

There is a lack of research findings from investigations into the antimicrobial and antifungal activities of this compound. While flavonoids as a class are known to possess antimicrobial properties, the effectiveness of individual compounds can vary significantly based on their structure. mdpi.commdpi.com For instance, the related compound 6,7,4′-trimethyl flavone has demonstrated potential antibacterial and antifungal activities against Staphylococcus aureus and Candida albicans, respectively. researchgate.net However, similar investigations for this compound have not been documented.

Other Emerging Biological Activities

Extensive literature reviews did not yield specific preclinical research data on the emerging biological activities of the compound this compound. Scientific studies and corresponding data tables detailing its other potential pharmacological effects are not available in the currently accessible scientific literature.

While research exists for structurally related compounds, such as 6-hydroxyflavone and various methylated flavones, the specific biological activities of this compound have not been reported. Therefore, a detailed account of its other emerging biological activities, supported by research findings and data tables, cannot be provided at this time.

Molecular Mechanisms of Action and Cellular Signaling Pathways of 6 Hydroxy 4 Methylflavone

Target Identification and Receptor Binding Studies

Direct receptor binding studies specifically for 6-Hydroxy-4'-methylflavone are not extensively documented in publicly available research. However, studies on structurally related hydroxyflavones provide insights into potential molecular targets. For instance, various hydroxyflavones have been shown to bind to the orphan nuclear receptor 4A1 (NR4A1), suggesting that this could be a potential target for this compound as well.

Furthermore, research on the parent compound, 6-hydroxyflavone (B191506), has demonstrated its ability to enhance the current induced by gamma-aminobutyric acid (GABA) by interacting with the benzodiazepine (B76468) sites of GABAA receptors. This interaction suggests a potential neurological activity, with a preference for α2- and α3-containing receptor subtypes, which are associated with anxiolytic effects. medchemexpress.com

Enzyme Inhibition and Activation Profiling

The enzymatic interactions of this compound are a critical aspect of its molecular mechanism. While comprehensive profiling is not yet available, studies on the closely related 6-hydroxyflavone and its derivatives offer significant clues.

A prominent finding is the potent anti-inflammatory activity of 6-hydroxyflavone, demonstrated by its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in rat kidney mesangial cells and HBZY-1 cells. medchemexpress.complos.org This effect is largely attributed to the inhibition of inducible nitric oxide synthase (iNOS). A derivative, 6-methoxyflavone (B191845), was found to be a particularly potent inhibitor of iNOS. plos.org

The following table summarizes the inhibitory activity of 6-hydroxyflavone on NO production:

| Cell Line | Stimulant | Inhibitory Concentration (IC50) | Reference |

| Rat Mesangial Cells | LPS | ~2.0 µM | plos.org |

| HBZY-1 Cells | LPS | 1.7 µM | medchemexpress.com |

These findings underscore the potential of this compound to act as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Modulation of Key Intracellular Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Research has shown that 6-hydroxyflavone can activate the ERK 1/2 signaling pathway in MC3T3-E1 osteoblast-like cells. medchemexpress.com This activation is implicated in its ability to promote osteoblast differentiation. medchemexpress.com This suggests that this compound may similarly influence cellular functions through the modulation of the MAPK/ERK pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another central signaling route governing cell growth, survival, and metabolism. Studies on 6-hydroxyflavone have revealed its capacity to activate Akt in MC3T3-E1 cells. medchemexpress.com The activation of Akt is a key event in the PI3K/Akt/mTOR cascade, indicating that this compound could exert its biological effects by influencing this critical pathway. The promotion of osteoblast differentiation by 6-hydroxyflavone has been linked to this Akt activation. medchemexpress.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response. While direct studies on this compound are scarce, the observed inhibition of LPS-induced NO production by 6-hydroxyflavone strongly suggests an interaction with the NF-κB pathway. medchemexpress.complos.org LPS is a potent activator of NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes like iNOS. The inhibition of iNOS activity and NO production by 6-hydroxyflavone and its derivatives points towards a potential inhibitory effect on NF-κB activation or its downstream targets.

Gene Expression Profiling and Proteomic Analysis

To date, comprehensive gene expression profiling and proteomic analyses specifically investigating the effects of this compound have not been published. Such studies would be invaluable in providing a broader understanding of the cellular responses to this compound and in identifying novel molecular targets and pathways. Future research employing transcriptomic and proteomic approaches will be essential to fully elucidate the molecular mechanisms of this compound.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The biological activities of flavonoids, including this compound, are intrinsically linked to their interactions with cellular macromolecules. These interactions can modulate the function of proteins and influence the stability and replication of DNA, thereby affecting various cellular processes. The specific substitution pattern on the flavone (B191248) backbone, such as the hydroxyl group at the 6-position and the methyl group at the 4'-position, plays a crucial role in determining the nature and strength of these molecular interactions.

The interaction of flavonoids with proteins, particularly serum albumins, is a key determinant of their pharmacokinetic profile, including their distribution and bioavailability. While direct studies on this compound are limited, research on structurally related compounds provides significant insights into its potential protein-binding characteristics.

Human Serum Albumin (HSA) is a major transport protein in the blood, and its binding affinity for flavonoids can significantly impact their biological effects. Studies on 4'-methylflavonoids have shown that these compounds interact with HSA primarily through hydrogen bonding and van der Waals forces. nih.gov The binding process is typically spontaneous. nih.gov The presence of a methyl group at the 4'-position can influence the hydrophobicity of the molecule and its interaction with the hydrophobic pockets of HSA.

The addition of a hydroxyl group to the flavone structure is known to affect its binding affinity for HSA. nih.gov Hydroxylation can either increase or decrease the binding constant depending on the position and number of hydroxyl groups. nih.gov Specifically, hydroxylation on the A-ring of flavones has been shown to increase the binding constants (Ka) and the number of binding sites on serum albumins. nih.gov For instance, the affinity of 7-hydroxyflavone (B191518) for HSA is significantly higher than that of unsubstituted flavone. nih.gov This suggests that the 6-hydroxy group in this compound likely contributes to its binding to HSA, potentially through the formation of hydrogen bonds with amino acid residues in the binding pocket.

Research comparing 6-hydroxyflavone with 6-methoxyflavone has indicated a slightly lower affinity for the methoxy-substituted compound, suggesting that the hydroxyl group at the 6-position is favorable for HSA binding. nih.gov The planar structure of the flavone C ring is also considered important for effective binding within the hydrophobic pockets of HSA. nih.gov

Table 1: Interaction Parameters of Structurally Related Flavonoids with Human Serum Albumin (HSA) Data for 4'-methylflavone provides a baseline for understanding the contribution of the 4'-methyl group, while data on hydroxylated flavones helps to infer the role of the 6-hydroxy group.

| Compound | Binding Constant (Kb) (M-1) | Thermodynamic Parameters | Predominant Interacting Forces |

| 4'-Methylflavone | ~104 | Spontaneous process | Hydrogen bonding, van der Waals forces |

| 6-Hydroxyflavone | - | Affinity influenced by OH group location | - |

This table is interactive. Click on the headers to sort the data.

Flavonoids can interact with DNA through various modes, including intercalation between base pairs and binding to the minor or major grooves. These interactions can lead to the stabilization or destabilization of the DNA double helix and may interfere with DNA replication and transcription, contributing to their potential anti-cancer and other biological activities.

Studies on flavone and its hydroxyisomers have demonstrated that these compounds can interact with double-stranded DNA, leading to the stabilization of the DNA structure. researchgate.netup.pt This stabilization is primarily attributed to the intercalation of the planar flavone ring system between the DNA base pairs. researchgate.netup.pt The position of the hydroxyl group on the flavone scaffold has a noteworthy effect on the extent of this stabilization. researchgate.netup.pt

Research involving 6-hydroxyflavone has specifically shown its interaction with DNA. researchgate.netup.pt Differential scanning calorimetry and UV spectroscopy measurements have provided evidence for this interaction, indicating a stabilizing effect on the DNA structure. researchgate.netup.pt The planar nature of the flavone is a critical feature for this intercalative binding. iiarjournals.org

Table 2: DNA Interaction Profile of Structurally Related Flavonoids Data for flavone and 6-hydroxyflavone are presented to infer the potential DNA interaction of this compound.

| Compound | Primary Mode of Interaction with DNA | Effect on DNA Structure |

| Flavone | Intercalation | Stabilization |

| 6-Hydroxyflavone | Intercalation | Stabilization |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies of 6 Hydroxy 4 Methylflavone Derivatives

Influence of Hydroxyl Group Substitution on Biological Activities

The position and number of hydroxyl (-OH) groups on the flavone (B191248) scaffold are critical determinants of their biological actions. nih.govtamu.edu In the context of 6-Hydroxy-4'-methylflavone, the hydroxyl group at the 6-position plays a significant role in its bioactivity.

Research has demonstrated that the presence and location of hydroxyl groups can significantly impact the anti-inflammatory and antioxidant properties of flavones. nih.govmdpi.com For instance, a study investigating the anti-inflammatory activity of various hydroxylated flavones in kidney mesangial cells found that 6-hydroxyflavone (B191506) exhibited potent inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. researchgate.netplos.org This highlights the importance of the 6-hydroxyl substitution for this particular activity.

Adding a second hydroxyl group at the 4'-position, to create 4',6-dihydroxyflavone, was also found to result in high anti-inflammatory activity, with a similar IC50 value to 6-hydroxyflavone. researchgate.netplos.org This suggests that hydroxylation at either the 6 or 4' position, or both, can confer significant biological effects.

Conversely, modifications to the 6-hydroxyl group, such as methylation, acetylation, or sulfation, have been shown to modulate the anti-inflammatory potency. In one study, 6-methoxyflavone (B191845), a methylated derivative of 6-hydroxyflavone, was found to be the most potent anti-inflammatory agent, with an IC50 value significantly lower than that of the parent compound. researchgate.netplos.org This indicates that while the hydroxyl group is important, its modification can sometimes lead to enhanced activity.

| Compound | Modification | IC50 (µM) for NO Inhibition |

|---|---|---|

| 6-Hydroxyflavone | - | ~2.0 |

| 4',6-Dihydroxyflavone | Additional -OH at 4' | ~2.0 |

| 6-Methoxyflavone | Methylation of 6-OH | 0.192 |

Impact of Methyl Group Position and Modifications on Activity Profiles

The presence of a methyl (-CH3) group, as seen in the 4'-position of this compound, also significantly influences the molecule's biological activity. Methylation can alter a compound's lipophilicity, metabolic stability, and interaction with biological targets. xiahepublishing.comnih.gov

Methylated flavonoids have been reported to exhibit improved bioavailability compared to their non-methylated counterparts. nih.gov This is a crucial factor in their potential therapeutic application. The methyl group at the 4'-position of the B-ring in this compound can affect how the molecule interacts with biological membranes and proteins. nih.gov

Studies on 4'-methylflavonoids have shown that they can impact the properties of biological membranes, which can be the initial site of interaction for these compounds. nih.gov The 4'-methyl group can influence the compound's ability to penetrate cell membranes and reach intracellular targets. While specific studies on the direct impact of moving or modifying the 4'-methyl group in this compound are limited, the general principles of flavonoid SAR suggest that such changes would likely alter its activity profile. For instance, the position of the methyl group on the flavone skeleton can influence its anti-inflammatory and anticancer activities.

Role of Flavone Core Modifications in Bioactivity

The flavone core, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), provides the fundamental scaffold for biological activity. nih.gov Modifications to this core structure can lead to significant changes in the biological properties of the resulting derivatives.

Key structural features of the flavone core that are important for bioactivity include the C2-C3 double bond and the 4-oxo (carbonyl) group in the C ring. nih.gov These features contribute to the planarity of the molecule and are often involved in interactions with biological targets. The presence of the C2-C3 double bond in conjunction with the 4-carbonyl group is a characteristic structural feature that plays a role in the antioxidant activity of flavonoids. nih.gov

Alterations to the flavone core, such as the introduction of additional substituents or changes to the ring structure itself, can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its binding to enzymes and receptors. For example, the introduction of additional hydroxyl or methoxy (B1213986) groups at various positions on the A and B rings can either enhance or diminish the biological activity, depending on the specific target and the nature of the interaction. mdpi.com

While specific research on modifications to the flavone core of this compound is not extensively documented, the broader knowledge of flavonoid SAR provides a framework for predicting the outcomes of such changes. Any modification that alters the planarity of the ring system or the electronic distribution across the molecule is likely to have a profound effect on its biological activity.

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

In recent years, computational chemistry and molecular docking have become invaluable tools for understanding the structure-activity relationships of bioactive molecules, including flavonoids. nih.gov These in silico methods provide insights into the molecular interactions between a ligand (such as a this compound derivative) and its biological target (typically a protein or enzyme).

Molecular docking simulates the binding of a ligand to a receptor, predicting the preferred binding orientation and affinity. nih.gov This information can help to explain why certain structural modifications lead to an increase or decrease in biological activity. For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions between the flavonoid and the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent derivatives. These studies often use molecular descriptors that quantify various aspects of the chemical structure, such as electronic properties, hydrophobicity, and steric factors.

For this compound and its analogs, computational approaches can be used to:

Predict their binding modes to various biological targets.

Explain the observed SAR for hydroxyl and methyl group substitutions.

Guide the design of new derivatives with improved activity profiles.

Provide a theoretical basis for their mechanism of action at the molecular level.

These computational methods, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development by providing a rational basis for the design of new and more effective therapeutic agents based on the this compound scaffold.

In Vitro and in Vivo Animal Model Investigations of 6 Hydroxy 4 Methylflavone

Design and Execution of Cell-Based Assays

In vitro studies are fundamental to understanding the direct effects of a compound on biological systems at the cellular level. These assays are designed to measure specific cellular responses, such as viability, death, and functional changes, upon exposure to the compound of interest.

Cell viability and proliferation assays are crucial for determining the cytotoxic potential of a compound and its effect on cell growth. A common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then dissolved for spectrophotometric quantification. nih.gov

While specific studies detailing the effects of 6-Hydroxy-4'-methylflavone on cell viability are not extensively documented in the available literature, the general methodology for testing flavonoids involves treating cell lines with various concentrations of the compound for defined periods (e.g., 24, 48, or 72 hours). researchgate.net The percentage of viable cells is then calculated relative to an untreated control group. researchgate.net For example, studies on other flavone (B191248) derivatives have utilized the MTT assay to assess their impact on the viability of cell lines such as L-6 myoblasts. researchgate.net

Table 1: Illustrative Experimental Design for Cell Viability Assay

| Parameter | Description |

|---|---|

| Cell Line | Specific cell type (e.g., Human cancer cell line, murine macrophage) |

| Assay Method | MTT or similar tetrazolium reduction assay (e.g., MTS) nih.gov |

| Compound | This compound |

| Concentrations | A range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) |

| Incubation Time | 24, 48, and 72 hours |

| Control | Untreated cells and vehicle control (e.g., DMSO) |

| Endpoint | Measurement of absorbance to determine the percentage of cell viability relative to controls |

Apoptosis, or programmed cell death, is a key mechanism that can be induced by chemical compounds. Assays to detect apoptosis are critical for understanding a compound's potential as an anticancer agent. A standard method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry. mdpi.com In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine, and when labeled with a fluorophore (like FITC), it can identify early apoptotic cells. mdpi.com PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. nih.gov This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Investigations into other structurally related hydroxyflavones have employed these techniques. For instance, the effects of 5,6,7,8,3′,4′-hexamethoxyflavone (nobiletin) on apoptosis in human choriocarcinoma trophoblast cells were evaluated using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry. mdpi.com Similarly, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) was found to induce apoptosis in human leukemia cells, a process involving the generation of reactive oxygen species and caspase activation. nih.gov Although direct evidence for this compound is limited, these studies provide a clear methodological framework for its investigation.

Functional assays are designed to measure the effect of a compound on specific biological pathways, such as inflammation and oxidative stress. For flavonoids, a significant area of research is their anti-inflammatory activity. mdpi.com

A key indicator of inflammation in cell culture models is the production of nitric oxide (NO). Macrophage cell lines, such as RAW 264.7, or kidney mesangial cells, when stimulated with lipopolysaccharide (LPS), produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). mdpi.complos.org The anti-inflammatory effect of a compound can be quantified by measuring the reduction in NO production, typically by assaying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent. plos.org

Research on the closely related compound 6-hydroxyflavone (B191506) has demonstrated potent anti-inflammatory activity. In a study using LPS-stimulated rat kidney mesangial cells, 6-hydroxyflavone inhibited NO production with a half-maximal inhibitory concentration (IC₅₀) in the micromolar range. plos.orgresearchgate.net This effect was attributed to the inhibition of iNOS expression. plos.org

Table 2: Anti-inflammatory Activity of 6-Hydroxyflavone in Rat Mesangial Cells

| Compound | Biological Activity | Cell Line | IC₅₀ Value |

|---|

Another critical functional response is the management of cellular oxidative stress. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). nih.govbioivt.com In this assay, cells are co-incubated with a fluorescent probe (like DCFH-DA) and the test compound, after which ROS production is induced. nih.govcellbiolabs.com An effective antioxidant will reduce the fluorescence signal, indicating a decrease in ROS levels. bioivt.com While specific CAA data for this compound is not available, this method is standard for evaluating the antioxidant potential of flavonoids. nih.gov

Pharmacokinetic Profiling in Animal Models

Detailed pharmacokinetic studies specifically characterizing the absorption, distribution, metabolism, and excretion of this compound in animal models are currently lacking in the available scientific literature. The understanding of its pharmacokinetic profile is therefore inferred from general knowledge of flavonoid pharmacokinetics and studies on structurally related methylated flavonoids.

Specific mechanistic studies on the absorption and tissue distribution of this compound have not been reported. However, it is generally understood that the bioavailability of flavonoids is influenced by their chemical structure. The methylation of flavonoids can significantly increase their metabolic stability and enhance their transport across biological membranes, leading to improved absorption and oral bioavailability. nih.gov For instance, in vivo studies have shown that while some non-methylated flavonoids are not detected in tissues after administration to rats, their methylated counterparts can achieve high concentrations. nih.gov

Biophysical studies on 4'-methylflavone, a closely related compound, have shown that it primarily locates in the hydrophilic part of lipid membranes. nih.gov This interaction with biological membranes is a critical first step in its absorption and distribution into cells. nih.gov

There are no specific studies that have identified the metabolites of this compound in the biological fluids of animals. The metabolism of flavonoids in general is known to be extensive, typically involving Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) enzymatic reactions, primarily in the liver and intestines. It is plausible that this compound undergoes similar metabolic transformations. The hydroxyl group at the 6-position would be a likely site for glucuronidation or sulfation, and the methyl group at the 4'-position could potentially be a site for demethylation.

The specific excretion pathways for this compound and its metabolites in pre-clinical species have not been documented. Generally, flavonoid metabolites are excreted in both urine and feces. The extent to which each pathway contributes depends on the molecular weight and polarity of the metabolites. Lower molecular weight metabolites are typically excreted in the urine, while larger, less polar metabolites are often eliminated in the feces via biliary excretion.

Metabolism and Biotransformation Pathways of 6 Hydroxy 4 Methylflavone

Enzymatic Biotransformation in Hepatic Microsomes and Cytosol (in vitro)

The liver is the primary site of drug and xenobiotic metabolism. In vitro studies using human liver microsomes and cytosol are standard methods to elucidate the metabolic pathways of a compound. For 6-Hydroxy-4'-methylflavone, the primary biotransformation reactions are expected to occur in these subcellular fractions.

Hepatic microsomes contain the cytochrome P450 (CYP) enzyme system, which is responsible for phase I oxidative metabolism. The cytosol contains various soluble enzymes, including sulfotransferases (SULTs), which are involved in phase II conjugation reactions.

While direct experimental data on the incubation of this compound with human liver microsomes and cytosol is not extensively published, the metabolism of structurally similar flavonoids has been well-documented. For instance, studies on other hydroxyflavones demonstrate that they are readily metabolized by these subcellular fractions, undergoing both oxidation and conjugation. The presence of a hydroxyl group on the 6-position of the flavone (B191248) backbone of this compound makes it a prime candidate for such enzymatic modifications.

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the phase I metabolism of a wide variety of compounds, including flavonoids. These enzymes typically introduce or expose functional groups, such as hydroxyl groups, which prepares the molecule for subsequent phase II conjugation reactions.

For flavonoids, the pattern of hydroxylation is dependent on the specific CYP isoform involved. Research on the metabolism of 4'-hydroxyflavone, a compound structurally similar to this compound, has shown that CYP2A6 is a major enzyme catalyzing its oxidation to 3',4'-dihydroxyflavone. nih.gov Other P450 enzymes also contribute to the oxidation of flavonoids at different positions. nih.gov

Given the structural similarities, it is plausible that CYP enzymes, potentially including members of the CYP2A and CYP3A families, are involved in the further hydroxylation of this compound. The methyl group at the 4'-position may also be a target for oxidation, potentially leading to the formation of a hydroxymethyl or carboxylic acid derivative.

Table 1: Potential Cytochrome P450-Mediated Reactions for this compound

| Substrate | Potential Reaction | Potential Metabolite | Likely CYP Isoforms (Inferred) |

| This compound | Aromatic Hydroxylation | 6,X-Dihydroxy-4'-methylflavone | CYP2A, CYP3A, CYP1A family |

| This compound | Methyl Group Oxidation | 6-Hydroxy-4'-(hydroxymethyl)flavone | CYP2C, CYP3A family |

Conjugation Reactions (Glucuronidation, Sulfation)

Following phase I metabolism, or directly if a suitable functional group is already present, flavonoids undergo phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The primary conjugation reactions for flavonoids are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a hydroxyl group on the substrate. The hydroxyl group at the 6-position of this compound is a likely site for glucuronidation. Studies on other hydroxylated flavonoids have demonstrated that the position of the hydroxyl group significantly influences the rate and regioselectivity of glucuronidation. For example, studies on 6-hydroxy bile acids have shown that the 6-hydroxyl group is a preferred site for the attachment of glucuronic acid, forming 6-O-β-D-glucuronides. nih.gov

Sulfation: This reaction is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. Phenolic hydroxyl groups, such as the one on this compound, are excellent substrates for sulfation.

The extent to which this compound undergoes glucuronidation versus sulfation would depend on factors such as the concentration of the substrate and the relative activities of the UGT and SULT enzymes in the liver.

Identification and Characterization of Major Metabolites

The major metabolites of this compound are anticipated to be its glucuronide and sulfate (B86663) conjugates. Based on the known metabolism of similar compounds, the primary metabolites would be:

6-O-glucuronide of 4'-methylflavone: Formed by the action of UGTs on the 6-hydroxyl group.

6-O-sulfate of 4'-methylflavone: Formed by the action of SULTs on the 6-hydroxyl group.

In addition to these direct conjugates, metabolites resulting from initial phase I oxidation followed by conjugation are also possible. For instance, if the parent compound undergoes further hydroxylation by CYP enzymes, the resulting dihydroxy-methylflavone could then be conjugated with glucuronic acid or sulfate at one or both hydroxyl groups.

The identification and characterization of these metabolites are typically achieved using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of the molecular weight and structural elucidation of the metabolites formed in in vitro and in vivo studies.

Table 2: Predicted Major Metabolites of this compound

| Parent Compound | Metabolic Pathway | Major Metabolite |

| This compound | Glucuronidation | This compound-6-O-glucuronide |

| This compound | Sulfation | This compound-6-O-sulfate |

| This compound | Oxidation + Glucuronidation | Dihydroxy-4'-methylflavone glucuronide |

Analytical Methodologies for Research Detection and Quantification of 6 Hydroxy 4 Methylflavone

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 6-Hydroxy-4'-methylflavone and quantifying it in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality used for flavonoids, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation. phcog.comjapsonline.com

A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which provides excellent separation for moderately polar compounds like flavonoids. phcog.comuw.edu.pl The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid such as formic acid or acetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). phcog.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample. nih.gov

Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector. phcog.comnih.gov Flavonoids exhibit strong UV absorbance, and the detector is usually set at wavelengths corresponding to the compound's absorption maxima, often around 270 nm and 340 nm. nih.govnih.gov For quantification, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. phcog.commdpi.com This allows for the accurate determination of the compound's concentration in unknown samples. The method's performance is validated according to ICH guidelines for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | A time-programmed gradient, e.g., starting with a low percentage of B, increasing to a high percentage over 20-30 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-35°C) |

| Detection Wavelength | Diode Array Detection (DAD) at 254 nm, 270 nm, or 340 nm |